

The Structural Elucidation of 10-Epiteuclatriol: A Technical Guide

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Compound of Interest

Compound Name: 10-Epiteuclatriol

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This technical guide provides a detailed overview of the structure elucidation of **10-epiteuclatriol**, a guaiane sesquiterpene isolated from the aerial parts of *Teucrium leucocladum*. The determination of its complex stereochemistry was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key data and experimental protocols that were instrumental in confirming the structure of this natural product.

Spectroscopic Data Analysis

The structural backbone and relative stereochemistry of **10-epiteuclatriol** were pieced together by meticulous analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, along with mass spectrometry to determine its molecular formula.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data were acquired in deuterated chloroform (CDCl_3) and are summarized in the table below. These data points are fundamental to understanding the chemical environment of each proton and carbon atom within the molecule.

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ), Multiplicity, J (Hz)
1	51.2 (d)	1.95 (m)
2	27.5 (t)	1.80 (m), 1.65 (m)
3	35.8 (t)	1.75 (m), 1.58 (m)
4	75.1 (d)	4.10 (dt, J = 8.5, 4.4)
5	55.4 (d)	2.22 (m)
6	73.2 (d)	3.90 (t, J = 9.5)
7	49.8 (d)	1.88 (m)
8	25.9 (t)	1.70 (m), 1.62 (m)
9	41.3 (t)	1.90 (m), 1.55 (m)
10	78.9 (s)	-
11	29.9 (d)	2.15 (m)
12	22.1 (q)	0.95 (d, J = 7.0)
13	21.8 (q)	0.92 (d, J = 7.0)
14	17.5 (q)	1.25 (s)
15	29.9 (q)	1.18 (s)

Note: Data is based on the original publication by Bruno et al. (1993) and may be subject to minor variations depending on experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of **10-epiteuclatriol**. The analysis would have yielded a molecular formula of C₁₅H₂₈O₃, which corresponds to a specific molecular weight and provides the basis for the structural elucidation.

Experimental Protocols

The isolation and subsequent structural analysis of **10-epiteuclatriol** involved a series of standard natural product chemistry techniques.

Isolation of 10-Epiteuclatriol

- **Extraction:** The dried and powdered aerial parts of *Teucrium leucocladum* were exhaustively extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature.
- **Fractionation:** The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.
- **Chromatography:** The fraction containing the sesquiterpenes was further purified using a combination of chromatographic techniques. This would typically involve:
 - **Silica Gel Column Chromatography:** The extract was loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).
 - **Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):** Final purification to yield pure **10-epiteuclatriol** was likely achieved using pTLC or reversed-phase HPLC.

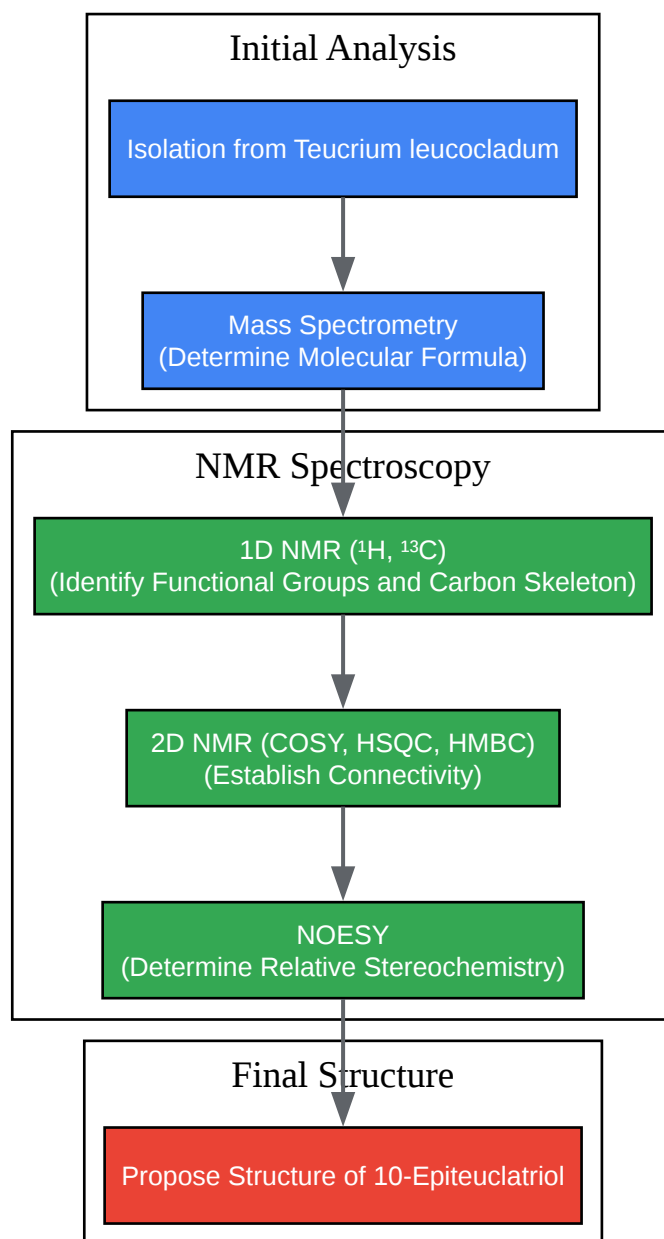
Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) were recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). The sample was dissolved in CDCl_3 containing tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra were obtained on a mass spectrometer, likely using electrospray ionization (ESI) or electron impact (EI) techniques.

Structure Elucidation Workflow

The logical process of elucidating the structure of **10-epiteuclatriol** is a stepwise deduction based on the correlation of spectroscopic data. This workflow is a cornerstone of natural

product chemistry.



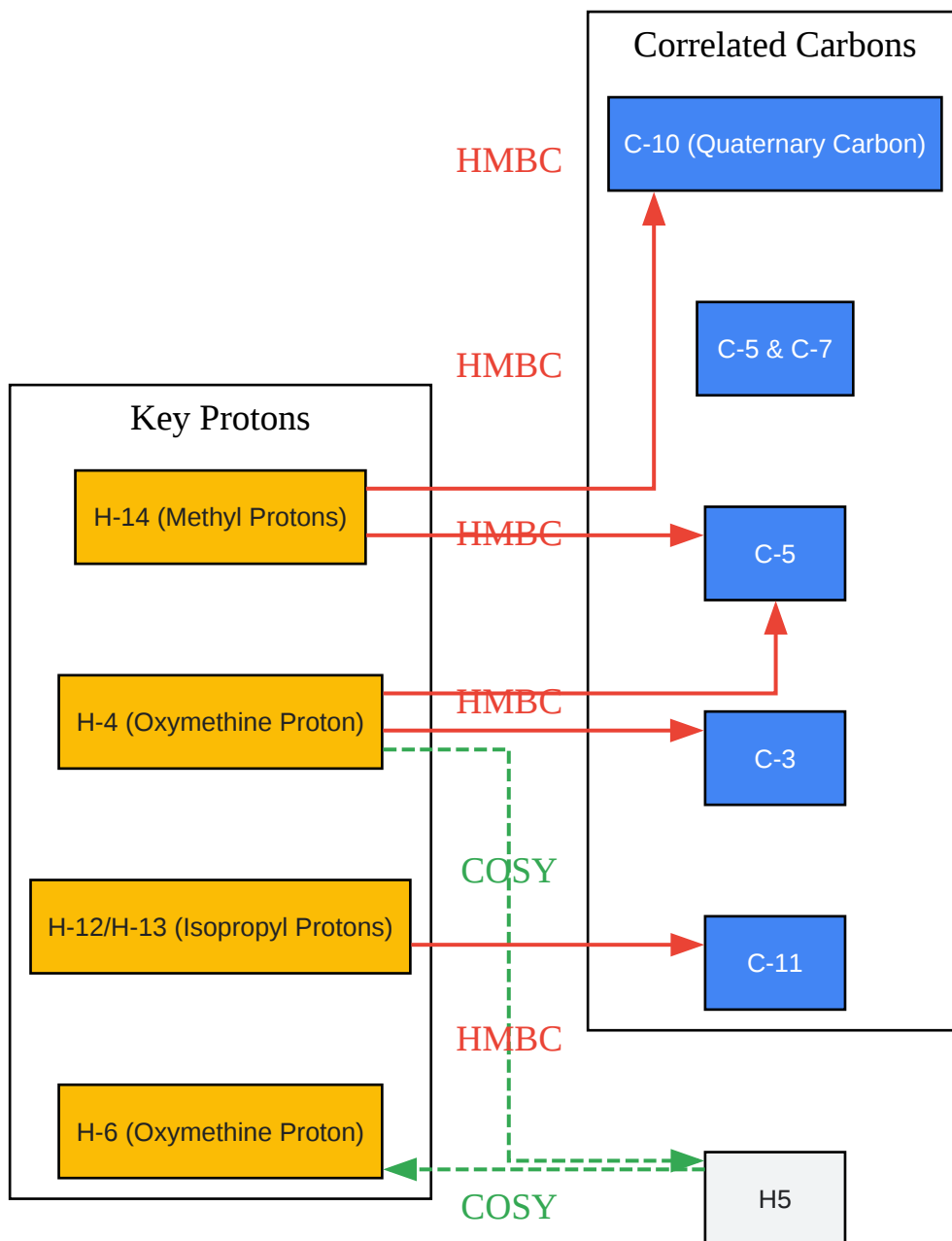
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Caption: Workflow for the structure elucidation of **10-epiteuclatriol**.

Key 2D NMR Correlations for Structure Assembly

The connectivity of the carbon skeleton and the placement of functional groups were determined by analyzing the correlations in the 2D NMR spectra. The following diagram

illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) correlations that would have been critical in assembling the structure.



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Caption: Key 2D NMR correlations for **10-epiteuclatriol**.

The determination of the structure of **10-epiteuclatriol** serves as a classic example of the power of modern spectroscopic methods in natural product chemistry. The detailed data and

methodologies outlined here provide a roadmap for researchers engaged in the discovery and characterization of novel bioactive compounds.

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